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For Researchers, Scientists, and Drug Development Professionals

Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide

array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial

agents. Its unique electronic properties and ability to participate in hydrogen bonding and pi-

stacking interactions make it a valuable component in the design of novel therapeutics. Within

this class of compounds, 4-bromooxazole serves as a versatile and crucial building block. The

presence of a bromine atom at the C-4 position provides a reactive handle for a variety of

transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex,

substituted oxazole derivatives. This technical guide provides a comprehensive overview of the

chemical properties, structure, synthesis, and reactivity of 4-bromooxazole, with a focus on its

application in synthetic and medicinal chemistry.

Chemical Structure and Properties
4-Bromooxazole is a five-membered aromatic heterocycle containing an oxygen and a

nitrogen atom at positions 1 and 3, respectively, with a bromine atom substituted at the 4-

position. While detailed experimental data on some of its physical properties are not

extensively documented in publicly available literature, the following tables summarize its key

identifiers and known characteristics.

Table 1: Chemical Identifiers and General Properties of 4-Bromooxazole
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Property Value

CAS Number 1240598-57-5[1][2][3][4]

Molecular Formula C₃H₂BrNO

Molecular Weight 147.96 g/mol [2][5][6]

IUPAC Name 4-bromo-1,3-oxazole[2]

InChI Key FECNEVFIYVUTEP-UHFFFAOYSA-N[2]

Canonical SMILES C1=C(N=CO1)Br

Physical Form Pale-yellow to Yellow-brown Liquid[2]

Storage Temperature -70°C[2]

Table 2: Safety Information for 4-Bromooxazole
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Hazard Statement Precautionary Statement Pictogram

H302: Harmful if swallowed

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

!

H315: Causes skin irritation

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

H319: Causes serious eye

irritation

P301+P312: IF SWALLOWED:

Call a POISON

CENTER/doctor if you feel

unwell.

H335: May cause respiratory

irritation

P302+P352: IF ON SKIN:

Wash with plenty of water.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Data sourced from supplier information and may require further verification.[2]

Due to the polar nature of the oxazole ring and the carbon-bromine bond, 4-bromooxazole is

expected to be soluble in common organic solvents like hexane and toluene, while having

limited solubility in polar solvents such as water.[7]

Caption: Chemical structure of 4-bromooxazole.

Synthesis of 4-Bromooxazole
The regioselective synthesis of 4-bromooxazole can be challenging due to the potential for

substitution at other positions of the oxazole ring. However, several methodologies have been

developed to achieve C-4 bromination with high selectivity.
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One common approach involves the direct, regiocontrolled lithiation of an oxazole precursor

followed by quenching with an electrophilic bromine source.[8] The choice of solvent can be

critical in directing the regioselectivity of bromination. For instance, in the bromination of 5-

substituted oxazoles, the use of dimethylformamide (DMF) as a solvent has been shown to

significantly improve the C-4/C-2 bromination ratio.[9]

Another elegant strategy is the "halogen dance" isomerization. This method involves the kinetic

C-4 deprotonation of a 5-bromo-substituted oxazole, such as 5-bromo-2-phenylthio-1,3-

oxazole, using a strong base like lithium diisopropylamide (LDA) at low temperatures. Upon

warming, the initially formed C-4 lithium species undergoes an efficient isomerization to afford

the thermodynamically more stable 5-lithio-4-bromooxazole intermediate. This intermediate

can then be quenched to yield the 4-bromooxazole derivative.[10]
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General Synthetic Approach to 4-Bromooxazoles
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Caption: General workflow for the synthesis of 4-bromooxazole.
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Reactivity and Applications in Cross-Coupling
Reactions
4-Bromooxazole is a valuable substrate for various palladium-catalyzed cross-coupling

reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom

bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad

substrate scope and functional group tolerance.[8][11] These reactions typically involve the

coupling of the 4-bromooxazole with an organoboron or organotin reagent, respectively.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 4-
bromooxazole and aryl- or vinylboronic acids or their esters.[12] This reaction generally

requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[13]

The reactivity of the C-Br bond in brominated oxazoles is influenced by its electronic

environment, and optimization of the reaction conditions is often necessary for each specific

substrate.[13]

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromooxazoles

Component Examples

Palladium Catalyst
Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄,

Pd(dppf)Cl₂[13][14]

Ligand PPh₃, SPhos, XPhos[13][14]

Base K₂CO₃, Cs₂CO₃, K₃PO₄[13][14]

Solvent Toluene/H₂O, Dioxane, DME/H₂O[13][14]

Temperature 80-120°C[13][15]

Reaction Time 4-18 hours[13][15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a

magnetic stir bar, add the 4-bromooxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.),
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and the base (2.0-3.0 equiv.).[13]

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times.[13]

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent,

followed by the palladium catalyst and ligand (if not using a pre-formed complex).[13]

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For

microwave-assisted reactions, set the desired temperature and time.[13]

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).[13]

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.[13]
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Suzuki-Miyaura Coupling Workflow

Experimental Workflow

Combine 4-Bromooxazole,
Boronic Acid, and Base

Create Inert Atmosphere
(Evacuate/Backfill with Ar/N₂)

Add Degassed Solvent,
Pd Catalyst, and Ligand

Heat Reaction Mixture
(Conventional or Microwave)

Monitor Reaction Progress
(TLC or LC-MS)

Work-up: Quench, Extract,
and Wash

Purify Product
(Column Chromatography)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b040895?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 4-
bromooxazole.

Stille Coupling
The Stille coupling offers an alternative and equally versatile method for C-C bond formation,

utilizing organostannane reagents.[11] A key advantage of organostannanes is their tolerance

to a wide variety of functional groups and their insensitivity to moisture and oxygen.[16]

However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable

drawbacks.[16] The reaction mechanism proceeds through a catalytic cycle involving oxidative

addition, transmetalation, and reductive elimination.[16]

Experimental Protocol: General Procedure for Stille Coupling

Reagent Preparation: To a flame-dried flask, add the 4-bromooxazole (1.0 equiv.), and any

solid additives such as CuI or LiCl. Add the appropriate solvent (e.g., DMF).[16]

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.

[16]

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) followed

by the organotin reagent (1.1-1.5 equiv.).[16]

Reaction: Heat the solution to the desired temperature (e.g., 40-80°C) and monitor the

reaction by TLC.[16][17]

Work-up: After completion, cool the reaction mixture. The work-up may involve quenching

with water, extraction with an organic solvent, and washing with an aqueous solution of KF to

remove tin byproducts.[16]

Purification: Dry the organic layer, concentrate in vacuo, and purify the crude product by

flash chromatography.[16]

Role in Signaling Pathways and Drug Discovery
While the oxazole core is a common feature in many kinase inhibitors and other biologically

active compounds, specific data on the direct involvement of 4-bromooxazole in modulating
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signaling pathways is not readily available in the current literature.[15] However, its utility as a

synthetic intermediate allows for the generation of libraries of substituted oxazoles for high-

throughput screening against various biological targets, such as protein kinases.[15] The

functionalization at the C-4 position can be used to explore structure-activity relationships,

optimize pharmacokinetic properties, and introduce additional binding interactions with the

target protein.

Conclusion
4-Bromooxazole is a fundamentally important heterocyclic building block with significant

potential in organic synthesis and medicinal chemistry. Its defined structure and the reactivity of

the C-4 bromine atom make it an ideal substrate for a range of cross-coupling reactions,

enabling the construction of diverse and complex molecular architectures. While some of its

specific physicochemical properties are yet to be fully documented, the available synthetic

methodologies and reaction protocols provide a solid foundation for its use in research and

development. Further exploration of the biological activities of its derivatives is warranted and

will undoubtedly lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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